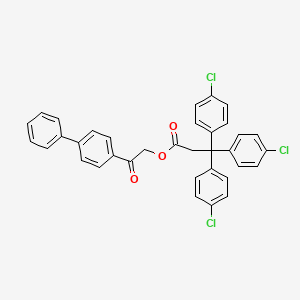![molecular formula C18H17N3O4S B11696042 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696042.png)
2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a hydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing compounds under basic conditions.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the intermediate compound with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of the hydrazide with 3,4-dimethoxybenzaldehyde under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the hydrazide moiety, potentially leading to the formation of amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. Studies have indicated that they may possess anti-inflammatory and antioxidant properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The sulfanyl group and hydrazide moiety play crucial roles in these interactions, facilitating the formation of stable complexes with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-benzoxazol-2-ylthio)acetohydrazide
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide stands out due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and chemical reactivity. This unique structural feature allows for a broader range of applications in various fields.
Propriétés
Formule moléculaire |
C18H17N3O4S |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-15-8-7-12(9-16(15)24-2)10-19-21-17(22)11-26-18-20-13-5-3-4-6-14(13)25-18/h3-10H,11H2,1-2H3,(H,21,22)/b19-10+ |
Clé InChI |
AGIBZIWVFLBIKF-VXLYETTFSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11695959.png)



![N'-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methoxybenzohydrazide](/img/structure/B11695979.png)
![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2,4-dihydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11695987.png)


![2-(4-propoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11696018.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dinitrobenzamide](/img/structure/B11696026.png)
![2-[(2E)-2-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11696030.png)

![N'-[2-(2,4-dichlorophenoxy)propanoyl]-2-methylbenzohydrazide](/img/structure/B11696046.png)
![1-[5-(4-bromophenyl)-3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11696052.png)
